Cas no 74504-49-7 (Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI))

Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI) structure
74504-49-7 structure
Productnaam:Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI)
CAS-nummer:74504-49-7
MF:C31H55N5O9
MW:641.796509027481
CID:570197
PubChem ID:3058080

Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
    • Glycine, N-(N-(N-(N-(N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leuc yl)-L-valyl)-L-seryl)-L-allothreonyl)-, rho-lactone
    • 1)-lactone (9CI)
    • Antibiotic SF 1902A3
    • Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5&reg
    • SF-1902A3
    • DTXSID90996009
    • Glycine, N-(N-(N-(N-(N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl)-L-valyl)-L-seryl)-L-allothreonyl)-, rho-lactone
    • 74504-49-7
    • 19-Hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-12-(propan-2-yl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
    • Glycine,N-(3-hydroxy-2-methyl-1-oxononyl)-N-methyl-L-leucyl-L-valyl-L-seryl-L-allothreonyl-,(5®1)-lactone (9CI)
    • Inchi: InChI=1S/C31H55N5O9/c1-9-10-11-12-13-23-19(6)31(44)36(8)22(14-17(2)3)28(41)34-25(18(4)5)30(43)33-21(16-37)27(40)35-26(20(7)38)29(42)32-15-24(39)45-23/h17-23,25-26,37-38H,9-16H2,1-8H3,(H,32,42)(H,33,43)(H,34,41)(H,35,40)
    • InChI-sleutel: AYWUZCRVBGTKOG-UHFFFAOYSA-N
    • LACHT: CCCCCCC1OC(=O)CNC(=O)C(NC(=O)C(CO)NC(=O)C(NC(=O)C(CC(C)C)N(C)C(=O)C1C)C(C)C)C(C)O

Berekende eigenschappen

  • Exacte massa: 641.40000
  • Monoisotopische massa: 641.39997835g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1020
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 204Ų
  • XLogP3: 3.6
  • Aantal tautomers: 324

Experimentele eigenschappen

  • PSA: 203.47000
  • LogboekP: 1.24420

Related Articles

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd